2-bromo-6-fluoro-N-methylbenzamide

Overview

Description

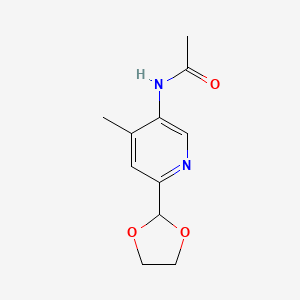

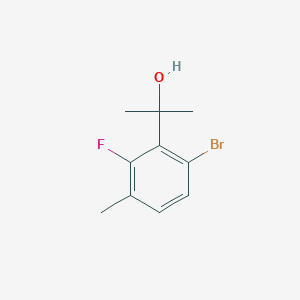

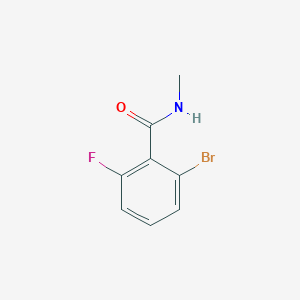

2-bromo-6-fluoro-N-methylbenzamide is a chemical compound with the CAS Number: 1436306-43-2 . It has a molecular weight of 232.05 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound involves a reaction mixture that is hydrolyzed and extracted twice with dichloromethane . The organic layers are combined, washed with brine, dried over MgSO4, concentrated, and purified by flash column chromatography on silica gel to afford the intermediate methylamide as a white solid .Molecular Structure Analysis

The molecular formula of this compound is C8H7BrFNO . The InChI Code is 1S/C8H7BrFNO/c1-11-8(12)7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 232.05 . It has a predicted boiling point of 275.1±30.0 °C and a predicted density of 1.545±0.06 g/cm3 .Scientific Research Applications

Fluorination Techniques

A significant application of related compounds, such as N-fluoro-2-methylbenzamides, is in the field of fluorination techniques. These compounds undergo chemoselective fluorine transfer to provide the corresponding fluorides efficiently. This process, facilitated by iron catalysis, demonstrates broad substrate scope and functional group tolerance, indicating its potential utility in synthesizing fluorinated derivatives, including 2-bromo-6-fluoro-N-methylbenzamide (Brian J. Groendyke, Deyaa I. AbuSalim, S. Cook, 2016).

Antimicrobial Activity

Compounds structurally related to this compound, particularly those bearing a fluorine atom in the benzoyl group, have been synthesized and evaluated for their antimicrobial properties. The presence of the fluorine atom is crucial for enhancing antimicrobial activity against various bacterial and fungal strains. This suggests potential applications of this compound in the development of new antimicrobial agents (N. Desai, K. M. Rajpara, V. V. Joshi, 2013).

Metabotropic Glutamate Receptor Antagonists

Research on N-methylbenzamide derivatives, including structural analogs of this compound, has identified potent antagonists of the metabotropic glutamate receptor 1 (mGluR1). These compounds exhibit excellent subtype selectivity and pharmacokinetic profiles, indicating their potential in developing therapeutic agents for neurological disorders (A. Satoh, Yasushi Nagatomi, Y. Hirata, et al., 2009).

Ligands for σ2-Receptors

Fluorinated benzamide derivatives, including those structurally related to this compound, have been developed as high-affinity ligands for σ2-receptors. These receptors are upregulated in proliferating tumor cells, suggesting the potential application of such compounds in tumor imaging and possibly in the development of anticancer therapies (D. Rowland, Z. Tu, Jinbin Xu, et al., 2006).

Safety and Hazards

2-bromo-6-fluoro-N-methylbenzamide is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2-bromo-6-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-11-8(12)7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGPTTXNBFPLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC=C1Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1436306-43-2 | |

| Record name | 2-bromo-6-fluoro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate](/img/structure/B3240427.png)

![4,5-Diphenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde](/img/structure/B3240432.png)

![2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol](/img/structure/B3240460.png)